4-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide
Description
This compound features a sulfonamide core substituted with a chloro group at position 4, a trifluoromethyl group at position 3, and a unique N-[(oxan-4-yl)(thiophen-2-yl)methyl] substituent.
Properties
IUPAC Name |
4-chloro-N-[oxan-4-yl(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO3S2/c18-14-4-3-12(10-13(14)17(19,20)21)27(23,24)22-16(15-2-1-9-26-15)11-5-7-25-8-6-11/h1-4,9-11,16,22H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJYWTLGAVQMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide, with CAS number 2097901-94-3, is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClFNOS
- Molecular Weight : 439.9 g/mol
- Key Functional Groups : Sulfonamide, trifluoromethyl, oxane, and thiophene moieties.
The presence of these functional groups contributes to its biological activity, particularly in the context of drug design and medicinal chemistry.
Antitumor Activity
Research indicates that sulfonamide derivatives often exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
A study demonstrated that sulfonamides with a similar structure showed IC values ranging from 1.61 to 1.98 µg/mL against different tumor cell lines, suggesting that the introduction of specific substituents can enhance cytotoxicity .
Anti-inflammatory Effects
Sulfonamides are also known for their anti-inflammatory properties. Compounds containing sulfonamide groups have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is crucial for developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of sulfonamides is well-documented. The compound's structural features allow it to interfere with bacterial folate synthesis, making it effective against a range of bacterial infections. For example, similar compounds have been reported to possess antibacterial activity comparable to traditional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural elements:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Sulfonamide Moiety : Critical for biological activity due to its ability to mimic p-amino benzoic acid (PABA), a substrate in bacterial folate synthesis.
- Oxane Ring : Provides structural rigidity and may influence binding interactions with biological targets.
- Thiophene Ring : Contributes to electron delocalization and can enhance interaction with biomolecules.
Research Findings
| Activity Type | Related Findings | Reference |
|---|---|---|
| Antitumor | IC values between 1.61 - 1.98 µg/mL | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antimicrobial | Effective against various bacterial strains |
Case Studies
In a recent study involving a series of sulfonamide derivatives, the compound exhibited promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted that modifications to the thiophene moiety significantly affected the compound's potency against cancer cell lines .
Another case study focused on the anti-inflammatory effects of similar sulfonamide compounds, demonstrating a reduction in edema in animal models when treated with these derivatives .
Scientific Research Applications
Antibacterial Properties
Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The presence of the sulfonamide group in this compound suggests similar potential. Studies have shown that derivatives with structural similarities exhibit significant antibacterial activity against various strains.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.03 μg/mL |
| Pseudomonas aeruginosa | 0.06 μg/mL |
Research indicates that this compound may outperform traditional antibiotics like ampicillin and streptomycin, highlighting its potential as a new therapeutic agent against bacterial infections.
Antiviral Activity
Emerging evidence suggests that compounds similar to this sulfonamide may possess antiviral properties. Research on related compounds has shown promising results in inhibiting viral replication mechanisms.
Table 2: Antiviral Activity Data
| Viral Strain | EC50 (μM) |
|---|---|
| Dengue Virus | 130.24 |
| HIV | 161.38 |
These findings support further exploration into the antiviral potential of this compound class.
Case Study on Antibacterial Efficacy
A peer-reviewed study demonstrated that 4-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC value lower than conventional antibiotics, indicating its effectiveness as a new treatment option.
Case Study on Antiviral Potential
Another investigation highlighted the compound's potential as an antiviral agent against Dengue Virus. The study showcased its efficacy in cell cultures, with an EC50 value indicating substantial potency against viral replication.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
